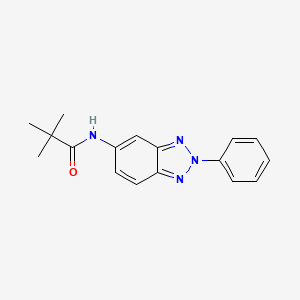

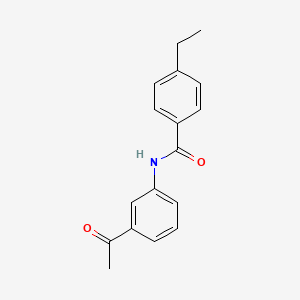

![molecular formula C18H18N2O3 B4411012 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4411012.png)

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide

Descripción general

Descripción

“4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various physicochemical methods . These methods include infrared spectra, NMR, elemental analysis, and mass spectrometry .Physical and Chemical Properties Analysis

Amides, in general, have high boiling points and melting points . They are usually polar due to the amide group, which allows them to engage in hydrogen bonding . This results in high solubility in water for lower members of the series .Mecanismo De Acción

Target of Action

Benzamides, a class of compounds to which this molecule belongs, are widely used in the pharmaceutical industry . They are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . These drugs target a variety of biological receptors and enzymes, indicating that the specific targets of 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyphenyl)benzamide may depend on its specific chemical structure and the biological context in which it is used.

Mode of Action

Benzamides typically act by binding to their target proteins and modulating their activity . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target protein.

Biochemical Pathways

Given that benzamides are used in a variety of drugs, this compound could potentially affect a wide range of biochemical pathways depending on its specific targets .

Propiedades

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-5-3-2-4-15(16)20-18(22)13-8-10-14(11-9-13)19-17(21)12-6-7-12/h2-5,8-12H,6-7H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNFABZFHFICHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4410943.png)

![N-2-biphenylyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4410961.png)

![4-[2-[2-(1-Chloronaphthalen-2-yl)oxyethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4410967.png)

![1-Methyl-4-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4410979.png)

![[2-[2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethoxy]phenyl]methanol;hydrochloride](/img/structure/B4410995.png)

![3-[(2,6-dimethylphenoxy)methyl]-4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4410999.png)

![N-(2,5-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411009.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B4411013.png)

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4411014.png)

![[3-[(2-Carbamoylphenyl)carbamoyl]phenyl] acetate](/img/structure/B4411018.png)

![(4-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4411023.png)

![[2-(4-Pyridin-2-ylpiperazine-1-carbonyl)phenyl] acetate](/img/structure/B4411035.png)